17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
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Overview
Description
19-Nordeoxycorticosterone is a potent mineralocorticoid steroid that has been studied for its role in various physiological processes. It is structurally similar to deoxycorticosterone but lacks the C-19 methyl group, which significantly alters its biological activity . This compound has been investigated for its potential role in the pathogenesis of hypertension and other conditions .
Preparation Methods
The synthesis of 19-nordeoxycorticosterone involves several steps. One method includes the enantioselective construction of the A-ring of the steroid from an alkenic benzocyclobutene precursor . This process involves multiple reaction steps, including the use of specific catalysts and reagents to achieve the desired stereochemistry and functional group transformations .
Chemical Reactions Analysis
19-Nordeoxycorticosterone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid for pH adjustment, ethyl acetate for extraction, and various chromatographic techniques for purification . Major products formed from these reactions include derivatives that retain the core steroid structure but have modifications at specific positions, such as the absence of the C-19 methyl group .
Scientific Research Applications
19-Nordeoxycorticosterone has been extensively studied in scientific research for its role as a mineralocorticoid. It has been shown to have a higher affinity for mineralocorticoid receptors compared to its parent compound, deoxycorticosterone . This makes it a valuable tool in studying the mechanisms of mineralocorticoid action and its effects on electrolyte balance and blood pressure regulation . Additionally, it has been used in animal models to investigate its role in the pathogenesis of hypertension and other cardiovascular diseases .
Mechanism of Action
The mechanism of action of 19-nordeoxycorticosterone involves its binding to mineralocorticoid receptors, which are part of the steroid hormone receptor family . Upon binding, it influences the transcription of genes involved in electrolyte regulation, leading to increased sodium reabsorption and potassium excretion . This results in an increase in blood volume and blood pressure, which is why it has been studied in the context of hypertension .
Comparison with Similar Compounds
19-Nordeoxycorticosterone is similar to other 19-nor steroids, such as 19-norprogesterone and 19-norcortisol . These compounds also lack the C-19 methyl group and exhibit altered biological activities compared to their parent steroids . For example, 19-norprogesterone has a higher affinity for mineralocorticoid receptors, while 19-norcortisol has a higher affinity for glucocorticoid receptors . The unique absence of the C-19 methyl group in these compounds results in distinct receptor binding profiles and physiological effects .
Properties
Molecular Formula |
C20H28O3 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O3/c1-20-9-8-15-14-5-3-13(22)10-12(14)2-4-16(15)17(20)6-7-18(20)19(23)11-21/h10,14-18,21H,2-9,11H2,1H3 |
InChI Key |
YNCNEPHWJBSKJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34 |
Origin of Product |
United States |
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